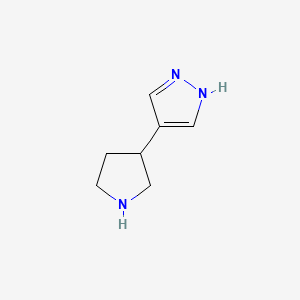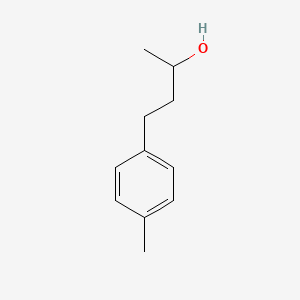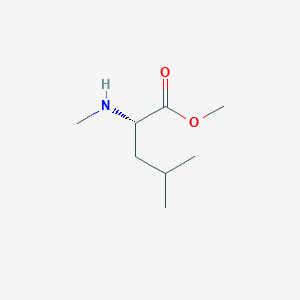![molecular formula C12H9ClN4O2S B8737769 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 832714-08-6](/img/structure/B8737769.png)
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .
Preparation Methods
The synthesis of 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the chlorination of a precursor compound. For instance, one method involves the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine . This reaction is carried out under reflux conditions to yield the desired chlorinated derivative.
Chemical Reactions Analysis
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including substitution reactions. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment . The inhibition of CDK2 can lead to the selective targeting of tumor cells, making this compound a promising candidate for anticancer therapies. Additionally, it has been explored for its potential in other areas of biology and industry due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases, particularly CDK2 . By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to the selective targeting and apoptosis of cancer cells. This inhibition is achieved through the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities, particularly their potential as protein kinase inhibitors. the presence of the methanesulfonyl group in this compound may confer unique properties, such as enhanced solubility and bioavailability, making it a distinct and valuable compound for research and therapeutic applications.
Properties
CAS No. |
832714-08-6 |
|---|---|
Molecular Formula |
C12H9ClN4O2S |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
4-chloro-1-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O2S/c1-20(18,19)9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
InChI Key |
VOGZXNSCLWELAU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-ol](/img/structure/B8737693.png)
![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)

![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)

![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)







![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)
